3-Sulfanyl-1lambda6-thiane-1,1-dione
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Overview
Description
3-Sulfanyl-1lambda6-thiane-1,1-dione is a sulfur-containing heterocyclic compound with the molecular formula C5H10O2S2 and a molecular weight of 166.26 g/mol . This compound is characterized by the presence of a thiopyran ring with a sulfanyl group and a sulfone group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanyl-1lambda6-thiane-1,1-dione typically involves the reaction of thiopyran derivatives with sulfur-containing reagents under controlled conditions. One common method includes the oxidation of thiopyran with hydrogen peroxide or other oxidizing agents to introduce the sulfone group . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain high-purity compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Sulfanyl-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfanyl group to a sulfonic acid group.
Reduction: Reduction reactions can revert the sulfone group back to a sulfide.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiopyran sulfides.
Substitution: Formation of various substituted thiopyran derivatives.
Scientific Research Applications
3-Sulfanyl-1lambda6-thiane-1,1-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex sulfur-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Sulfanyl-1lambda6-thiane-1,1-dione involves its interaction with various molecular targets and pathways:
Oxidative Stress Pathways: The compound’s antioxidant properties help mitigate oxidative damage by scavenging free radicals.
Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress, thereby providing protective effects.
Signal Transduction: Modulates signaling pathways related to cell survival and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-Mercaptotetrahydro-2H-thiopyran 1,1-dioxide
- Thiopyran-1,1-dioxide derivatives
Uniqueness
3-Sulfanyl-1lambda6-thiane-1,1-dione is unique due to its specific combination of a sulfanyl group and a sulfone group within the thiopyran ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1,1-dioxothiane-3-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S2/c6-9(7)3-1-2-5(8)4-9/h5,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVMTMVYSOTFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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